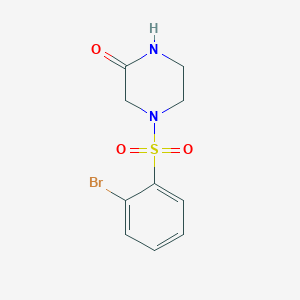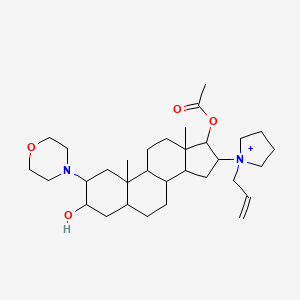
4-((2-Bromophenyl)sulfonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromophenyl)sulfonyl)piperazin-2-one is a chemical compound that belongs to the class of piperazin-2-ones This compound is characterized by the presence of a bromobenzenesulfonyl group attached to the piperazin-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenyl)sulfonyl)piperazin-2-one can be achieved through a multi-step process. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with piperazin-2-one under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Bromophenyl)sulfonyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The piperazin-2-one ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-Bromophenyl)sulfonyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((2-Bromophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Chlorobenzenesulfonyl)piperazin-2-one
- 4-(2-Fluorobenzenesulfonyl)piperazin-2-one
- 4-(2-Iodobenzenesulfonyl)piperazin-2-one
Uniqueness
4-((2-Bromophenyl)sulfonyl)piperazin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable for targeted synthetic applications.
Eigenschaften
Molekularformel |
C10H11BrN2O3S |
|---|---|
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
4-(2-bromophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C10H11BrN2O3S/c11-8-3-1-2-4-9(8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14) |
InChI-Schlüssel |
HBRGMSUFIXEOAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Aminomethyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-OL](/img/structure/B8730160.png)

![tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8730168.png)
![1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8730175.png)

![3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8730196.png)


![3-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B8730204.png)
